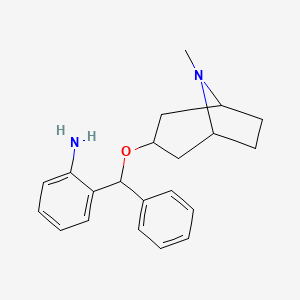
Aminobenztropine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of aminobenztropine is C21H26N2O , with a molecular weight of approximately 322.44 g/mol . Its structure consists of a bicyclic ring system, including a tropine ring and an aromatic benzene ring . The nitrogen atom in the tropine ring is substituted with an amino group.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Aminobenztropine (ABT)
is a compound that has been used for affinity purification of muscarinic cholinergic receptors . It’s a high-affinity muscarinic ligand . The muscarinic cholinergic receptors are a type of receptor found in the nervous system and they play a key role in the transmission of signals in the body. Therefore, Aminobenztropine could potentially be used in research related to the nervous system and signal transmission.
Analytical Chemistry
- Summary : ABT can be used as a standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods . LC-MS is a powerful tool for the analysis of complex mixtures and is widely used in drug discovery, environmental analysis, and clinical diagnostics .
- Methods : In LC-MS, a sample is first separated by liquid chromatography and then ionized and detected by mass spectrometry. ABT can be used as a reference compound to calibrate the instrument or to validate the method .
- Results : The use of ABT in LC-MS can improve the accuracy and reliability of the analysis, which is crucial in fields such as pharmaceutical research and environmental monitoring .
Drug Discovery
- Summary : ABT could potentially be used in drug discovery, particularly in the development of new therapeutics targeting the muscarinic cholinergic receptors . These receptors play a key role in the nervous system and are involved in various physiological processes .
- Methods : In drug discovery, ABT could be used as a starting point for the design of new drugs. Its structure could be modified to improve its binding affinity, selectivity, or pharmacokinetic properties .
- Results : The development of new drugs based on ABT could lead to new treatments for neurological disorders or other conditions involving the muscarinic cholinergic receptors .
Toxicology
- Summary : ABT could be used in toxicology studies to investigate the effects of anticholinergic drugs . Anticholinergic drugs are used to treat a variety of conditions, but they can also cause serious side effects, particularly in overdose situations .
- Methods : In toxicology studies, ABT could be administered to experimental animals to study its effects. The results could provide valuable information about the toxicity of anticholinergic drugs and help to develop better treatments for overdoses .
- Results : The results of these studies could improve our understanding of the toxicity of anticholinergic drugs and contribute to the development of safer and more effective medications .
Propriétés
IUPAC Name |
2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy-phenylmethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-23-16-11-12-17(23)14-18(13-16)24-21(15-7-3-2-4-8-15)19-9-5-6-10-20(19)22/h2-10,16-18,21H,11-14,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFDKINRISJFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001007934 | |
| Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Aminobenztropine | |
CAS RN |
88097-86-3 | |
| Record name | 3-(2'-Aminobenzhydryloxy)tropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088097863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methoxy-5-(2-oxo-1-benzopyran-3-yl)phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1222015.png)
![2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]thio]-1-phenylethanone](/img/structure/B1222016.png)
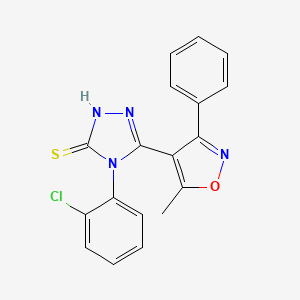
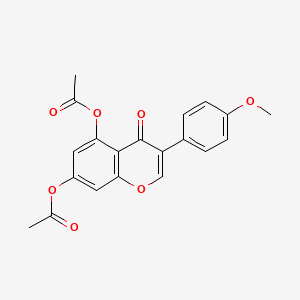
![2-methoxy-3,5-dimethyl-6-[(2S,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1222020.png)
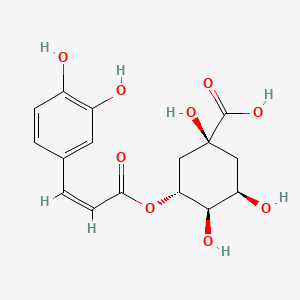
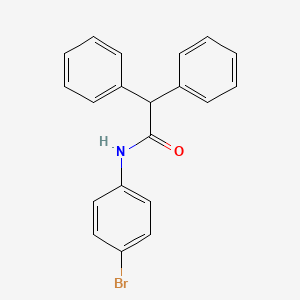

![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B1222025.png)

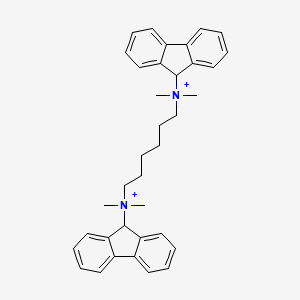

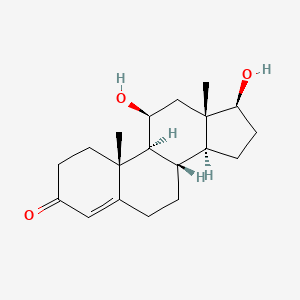
![5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1222038.png)